Linolein Hydroperoxides
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Overview
Description
Linolein hydroperoxides are a mixture of 132 possible isomers of mono-, di-, and tri-hydroperoxides produced from the autoxidation of trilinolein. These compounds are formed when linoleic acid-containing triglycerides, such as trilinolein, undergo autoxidation in vivo . Unlike free fatty acid hydroperoxides of linoleic acid, this compound are not readily reduced in human plasma in vitro .
Preparation Methods
Linolein hydroperoxides are synthesized through the autoxidation of trilinolein. This process involves the exposure of trilinolein to oxygen, leading to the formation of hydroperoxides . In an industrial setting, the synthesis of linoleic acid 13-hydroperoxides can be achieved using an enzyme cascade consisting of lipoxygenase, lipase, and catalase. This method starts with safflower oil and optimizes reaction conditions for hydroperoxidation using lipoxygenase 1 from Glycine max in a solvent-free system .
Chemical Reactions Analysis
Linolein hydroperoxides undergo various chemical reactions, including oxidation and reduction. The primary reaction is autoxidation, where linoleic acid-containing triglycerides react with oxygen to form hydroperoxides . Common reagents used in these reactions include lipoxygenase, lipase, and catalase . The major products formed from these reactions are mono-, di-, and tri-hydroperoxides .
Scientific Research Applications
Linolein hydroperoxides have several scientific research applications. They are used as intermediates in the production of green note aroma compounds and bifunctional ω-oxo-acids . Additionally, these compounds are studied for their potential role in the pathophysiology of atherosclerosis, as circulating this compound could contribute to this condition . They are also utilized in lipid biochemistry research, particularly in the study of oxidative stress and reactive species .
Mechanism of Action
The mechanism of action of linolein hydroperoxides involves the conversion of polyunsaturated fatty acids into conjugated hydroperoxy fatty acids through the action of lipoxygenase . This enzyme catalyzes the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system . The formation of hydroperoxides occurs stereospecifically under properly chosen reaction conditions, such as pH, temperature, and fatty acid and oxygen concentrations .
Comparison with Similar Compounds
Linolein hydroperoxides can be compared to other hydroperoxides, such as linoleic acid 13-hydroperoxides. Both compounds are formed through the autoxidation of linoleic acid-containing triglycerides . this compound are unique in that they are not readily reduced in human plasma in vitro, unlike free fatty acid hydroperoxides of linoleic acid . Similar compounds include linoleic acid 13-hydroperoxides and other hydroperoxy fatty acids .
Properties
Molecular Formula |
C58H100O12 |
---|---|
Molecular Weight |
989.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate |
InChI |
InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1 |
InChI Key |
SOQCDTNXVWQPLF-SSXAMQHVSA-N |
Isomeric SMILES |
CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO |
Canonical SMILES |
CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |
Origin of Product |
United States |
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